Cas no 1049398-95-9 (N'-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide)
![N'-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide structure](https://ja.kuujia.com/scimg/cas/1049398-95-9x500.png)
N'-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide 化学的及び物理的性質
名前と識別子
-
- N'-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide
- N-[(2-chlorophenyl)methyl]-N'-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide
- 1049398-95-9
- AKOS024503990
- F5262-0239
- N1-(2-chlorobenzyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide
-
- インチ: 1S/C20H25ClN4O3/c1-24-8-4-7-17(24)18(25-9-11-28-12-10-25)14-23-20(27)19(26)22-13-15-5-2-3-6-16(15)21/h2-8,18H,9-14H2,1H3,(H,22,26)(H,23,27)
- InChIKey: NEJFYPUPXHTJER-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1CNC(C(NCC(C1=CC=CN1C)N1CCOCC1)=O)=O
計算された属性
- せいみつぶんしりょう: 404.162
- どういたいしつりょう: 404.162
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 530
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 75.6A^2
N'-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5262-0239-30mg |
N'-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide |
1049398-95-9 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5262-0239-50mg |
N'-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide |
1049398-95-9 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5262-0239-2mg |
N'-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide |
1049398-95-9 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5262-0239-2μmol |
N'-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide |
1049398-95-9 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5262-0239-20mg |
N'-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide |
1049398-95-9 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5262-0239-10μmol |
N'-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide |
1049398-95-9 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5262-0239-10mg |
N'-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide |
1049398-95-9 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5262-0239-40mg |
N'-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide |
1049398-95-9 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5262-0239-5mg |
N'-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide |
1049398-95-9 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5262-0239-15mg |
N'-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide |
1049398-95-9 | 15mg |
$89.0 | 2023-09-10 |
N'-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
N'-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamideに関する追加情報
Compound CAS No. 1049398-95-9: N'-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide
The compound CAS No. 1049398-95-9, also known as N'-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide, is a complex organic molecule with a diverse range of potential applications in the fields of pharmacology and materials science. This compound is characterized by its unique structure, which includes a chlorophenyl group, a morpholinyl group, and a pyrrolidinone moiety. These functional groups contribute to its versatile chemical properties, making it an interesting subject for both academic research and industrial development.
Recent studies have highlighted the importance of such compounds in drug discovery, particularly in the development of new therapeutic agents targeting specific biological pathways. The presence of the morpholinyl group in this compound has been shown to enhance its bioavailability, while the chlorophenyl group contributes to its stability under physiological conditions. Additionally, the ethanediamide backbone provides a platform for further functionalization, enabling researchers to explore its potential as a building block for more complex molecules.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The key intermediates include the chlorophenyl derivative and the morpholinylethylene diamine precursor, which are combined under controlled conditions to yield the final product. This synthesis pathway has been optimized in recent years to improve yield and reduce production costs, making it more accessible for large-scale applications.
The pharmacological activity of this compound has been extensively studied in vitro and in vivo models. Research indicates that it exhibits potent inhibitory effects on certain enzymes associated with inflammatory diseases, suggesting its potential as an anti-inflammatory agent. Furthermore, its ability to modulate cellular signaling pathways makes it a promising candidate for cancer therapy research.
Beyond pharmacology, this compound has also found applications in materials science, particularly in the development of advanced polymers and coatings. Its unique chemical structure allows for strong intermolecular interactions, which can be leveraged to create materials with enhanced mechanical and thermal properties.
In conclusion, the compound CAS No. 1049398-95-9, or N'-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide, represents a significant advancement in organic chemistry. Its diverse functional groups and versatile properties make it a valuable tool for researchers across multiple disciplines. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is poised to play an increasingly important role in both scientific research and industrial innovation.
1049398-95-9 (N'-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide) 関連製品
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